4-(Benzyloxy)-3,5-dimethylbenzaldehyde
Overview
Description
4-(Benzyloxy)-3,5-dimethylbenzaldehyde (4-BDMBA) is a chemical compound that has been studied extensively in the scientific community. It is a derivative of benzaldehyde and has a variety of applications in research and laboratory experiments. 4-BDMBA has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Scientific Research Applications
Medicine: Pharmaceutical Intermediates
4-Benzyloxy-3,5-dimethylbenzaldehyde: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the formation of molecules with potential therapeutic effects. The compound’s benzyloxy group is particularly useful in protecting/deprotecting strategies during the synthesis of more complex medicinal molecules .
Material Science: Polymer Synthesis
In material science, this compound finds application in the development of new polymers. Its aromatic aldehyde group can react with other organic molecules to form polymers with specific properties, such as increased thermal stability or altered electrical conductivity .
Environmental Science: Analytical Standards
This chemical is used as a standard in environmental analytical procedures to quantify the presence of similar organic compounds in environmental samples. Its well-defined structure and properties make it an excellent reference material for chromatographic or spectroscopic analysis .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, 4-Benzyloxy-3,5-dimethylbenzaldehyde is employed as a calibration standard in chromatography. It helps in the accurate determination of other substances within a mixture by providing a reference point for retention times and peak identification .
Organic Synthesis: Building Block
The compound serves as a versatile building block in organic synthesis. It is used to construct complex organic molecules through various reactions, including condensation, nucleophilic addition, and as a precursor for the synthesis of aromatic compounds with specific substituents .
Pharmacology: Drug Design
In pharmacology, it’s used in the design and development of new drugs. Its structure can be modified to create derivatives that interact with biological targets, aiding in the discovery of new active pharmaceutical ingredients .
Biochemistry: Enzyme Inhibition Studies
Biochemists use this compound to study enzyme inhibition. By introducing it into biochemical pathways, researchers can observe its effects on enzyme activity, which is crucial for understanding metabolic processes and designing inhibitors .
Agriculture: Pesticide Development
Lastly, in agriculture, 4-Benzyloxy-3,5-dimethylbenzaldehyde may be used in the development of pesticides. Its chemical structure can be tailored to disrupt the life cycle of pests, providing a basis for creating more effective agricultural chemicals .
Mechanism of Action
Biochemical Pathways
It’s worth noting that benzylic compounds are often involved in oxidation and reduction reactions . These reactions can lead to changes in the electron withdrawing functions into electron donating amino and alkyl groups .
Pharmacokinetics
Its molecular weight of 24030 suggests that it may be absorbed in the body. Its density of 1.1 g/mL at 25 °C may also influence its distribution and bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Benzyloxy-3,5-dimethylbenzaldehyde. For instance, temperature, pH, and the presence of other molecules can affect its stability and interaction with targets. It’s recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols .
properties
IUPAC Name |
3,5-dimethyl-4-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-8-15(10-17)9-13(2)16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUTKRSEZMBNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340319 | |
Record name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3,5-dimethylbenzaldehyde | |
CAS RN |
144896-51-5 | |
Record name | 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144896-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 3,5-dimethyl-4-(phenylmethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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